4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
CAS No.: 1314987-53-5
Cat. No.: VC0111635
Molecular Formula: C14H15N3O
Molecular Weight: 241.294
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314987-53-5 |
|---|---|
| Molecular Formula | C14H15N3O |
| Molecular Weight | 241.294 |
| IUPAC Name | 4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide |
| Standard InChI | InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) |
| Standard InChI Key | RGZQEPYIXAAMKP-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Introduction
Chemical Properties and Structure
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide belongs to the benzamide class of compounds, featuring an aminopyridine moiety connected to a dimethylbenzamide structure. This molecular arrangement provides the compound with unique chemical properties that contribute to its biological activities and potential pharmaceutical applications.
The compound is formally identified by the CAS registry number 1314987-53-5 and has a molecular formula of C14H15N3O with a molecular weight of 241.294 g/mol. The IUPAC name of the compound is 4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide, which describes its core structural components.
Table 1: Chemical Identification Parameters for 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
| Property | Value |
|---|---|
| CAS Number | 1314987-53-5 |
| Molecular Formula | C14H15N3O |
| Molecular Weight | 241.294 g/mol |
| IUPAC Name | 4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide |
| Standard InChI | InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) |
| Standard InChIKey | RGZQEPYIXAAMKP-UHFFFAOYSA-N |
The compound's structure consists of a benzene ring substituted with a dimethylbenzamide group at one position and connected to a 6-aminopyridine group at another position. This specific arrangement of functional groups contributes to the compound's ability to interact with various biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume